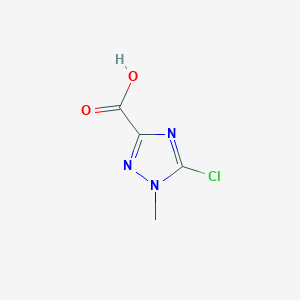

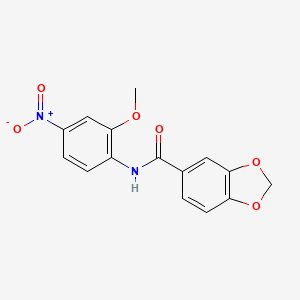

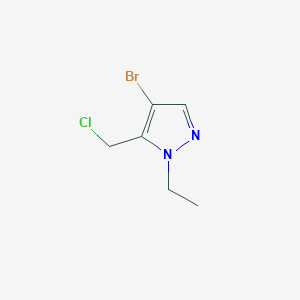

![molecular formula C7H3F3N2S B2682897 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine CAS No. 2413875-22-4](/img/structure/B2682897.png)

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is characterized by the presence of a fluorine atom and a pyridine in its structure . The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is an important research topic . The synthesis of new heterocyclic thiazole, pyranothiazole, thiazolo [4,5-b]pyridine and thiazolo [5′,4′:5,6]pyrano [2,3- d ]pyrimidine derivatives has been reported . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure . The X-ray diffraction data analysis indicated that 3- (4-fluoropheny)l-2-thioxo-5- (trifluoromethyl)-2,3-dihydro [1,3]thiazolo [4,5- d ]pyrimidin-7 (6H)-one (2e) crystallized as a semi-solvate in the triclinic space group P –1 .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . The reaction of thiazole-5-carboxamides 1a-e and the trifluoroacetic an-)‐ones 2a‐e were obtained using the previously described method . The derivative 6r is capable of inhibiting significantly c-KIT and suppressing substantially proliferation of GIST-T1 cancer cells .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine are influenced by the presence of a fluorine atom and a pyridine in its structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .Wissenschaftliche Forschungsanwendungen

- Thiazolo[4,5-b]pyridines exhibit high antioxidant activity. Their ability to scavenge free radicals makes them valuable in preventing oxidative stress-related diseases .

- Novel thiazolo[4,5-b]pyridines have been identified as potent antimicrobial agents. They show efficacy against bacteria, fungi, and other pathogens .

- Thiazolo[4,5-b]pyridines also possess herbicidal properties. Researchers have explored their potential as environmentally friendly herbicides .

- These compounds exhibit anti-inflammatory effects, making them relevant for managing inflammatory conditions .

- Thiazolo[4,5-b]pyridines have been studied as antifungal agents. Their activity against fungal infections highlights their therapeutic potential .

- Researchers have identified thiazolo[4,5-b]pyridines with antitumor properties. These compounds may play a role in cancer treatment .

Antioxidant Properties

Antimicrobial Activity

Herbicidal Effects

Anti-inflammatory Potential

Antifungal Applications

Antitumor Activity

Additionally, it’s worth noting that some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists, potentially impacting neurological and immune responses . Further research is needed to explore their full range of applications.

Wirkmechanismus

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The derivative 6r is capable of inhibiting significantly c-KIT and suppressing substantially proliferation of GIST-T1 cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-4-2-12-13-6(4)11-3-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHEGHABYPXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NSC2=NC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

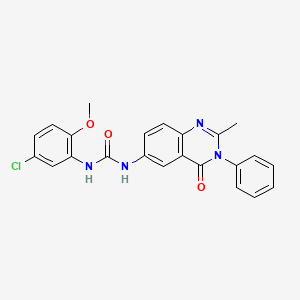

![2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2682817.png)

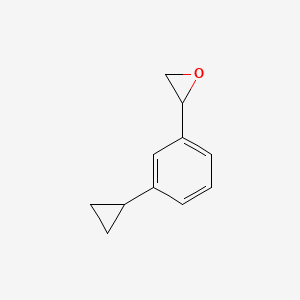

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2682833.png)

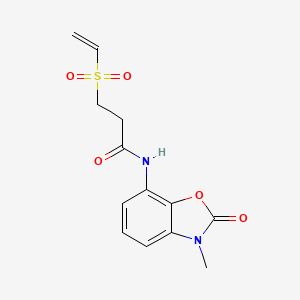

![N-cyclopentyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682836.png)